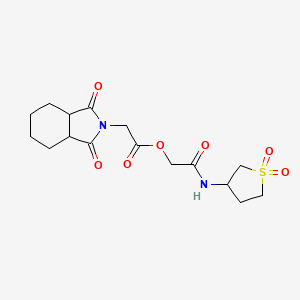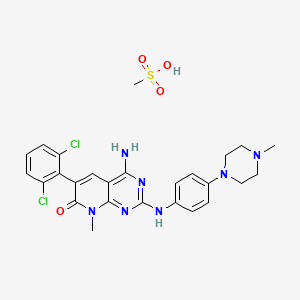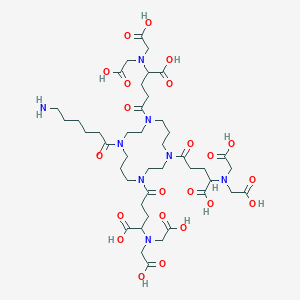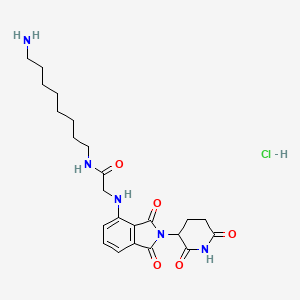
Vectrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minocycline hydrochloride is a semi-synthetic derivative of tetracycline, a broad-spectrum antibiotic. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Minocycline hydrochloride is known for its high efficacy, long half-life, and ability to penetrate tissues effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of tetracycline to produce minocycline. The key steps include:
Dimethylation: Tetracycline undergoes dimethylation at specific positions to form minocycline.
Hydrochloride Formation: Minocycline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of minocycline hydrochloride involves the following steps:
Dissolution: Minocycline is dissolved in a mixed solvent of alcohol and water.
Crystallization: The solution is subjected to crystallization to form minocycline hydrochloride hydrate crystals.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Análisis De Reacciones Químicas
Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in minocycline, altering its properties.
Substitution: Minocycline can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of minocycline.
Reduction Products: Reduced forms of minocycline with altered functional groups.
Substitution Products: Substituted minocycline derivatives with different chemical properties
Aplicaciones Científicas De Investigación
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat infections, acne, and rheumatoid arthritis. It is also being explored for its neuroprotective properties in conditions like Alzheimer’s disease and multiple sclerosis.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mecanismo De Acción
Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis. The compound’s high lipophilicity allows it to penetrate bacterial cells efficiently .
Comparación Con Compuestos Similares
- Doxycycline
- Tetracycline
- Oxytetracycline
- Chlortetracycline
Minocycline hydrochloride stands out due to its superior pharmacokinetic properties and broad-spectrum antibacterial activity.
Propiedades
Fórmula molecular |
C23H28ClN3O7 |
|---|---|
Peso molecular |
493.9 g/mol |
Nombre IUPAC |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H |
Clave InChI |
WTJXVDPDEQKTCV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)



![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)



![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

